molecular formula C21H15F2N3O3S B607690 N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide CAS No. 1362154-70-8

N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide

Cat. No. B607690
M. Wt: 427.4258
InChI Key: XRDVXQQZLHVEQZ-UHFFFAOYSA-N
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Description

“N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide” is a chemical compound with the molecular formula C21H15F2N3O3S . It is also known by the synonyms GNE-617 and CHEMBL2420629 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, like this compound, has been the subject of recent research. Various methods have been proposed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to an imidazo[1,2-a]pyridine ring via a sulfonyl linkage. The sulfonyl group is further connected to a 3,5-difluorophenyl group . The exact mass of the molecule is 427.08021885 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 427.4 g/mol. It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has five rotatable bonds .

Scientific Research Applications

  • Cancer Treatment Potential : GNE-617, a derivative of N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide, is being explored as a treatment for human cancers due to its role as a potent, selective nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. It has shown efficacy in tumor growth inhibition in animal models, suggesting its potential in cancer therapy (Liederer et al., 2019).

  • Synthesis and Biological Activity for Antiulcer Agents : Research on the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, intended as potential antisecretory and cytoprotective antiulcer agents, has been conducted. Although these compounds did not show significant antisecretory activity, some demonstrated good cytoprotective properties in experimental models (Starrett et al., 1989).

  • Chemical Functionalization Studies : Studies have been conducted on the functionalization reactions involving derivatives of imidazo[1,2-a]pyridine, which are crucial for developing new pharmacologically active compounds. These studies include examining the reaction mechanisms and structure-activity relationships of the synthesized compounds (Yıldırım et al., 2005).

  • Antimicrobial and Antiviral Applications : Research into the development of imidazo[1,2-a]pyridine derivatives as antimicrobial and antiviral agents has been carried out. This includes the design and synthesis of novel compounds targeting specific pathogens, such as human rhinovirus and Mycobacterium tuberculosis (Lv et al., 2017; Wu et al., 2016).

  • Anticandidal Activity : The synthesis and evaluation of new hydrazide derivatives of imidazo[1,2-a]pyridine for their anticandidal activity have been explored. These studies help in understanding the potential of these compounds in treating fungal infections like Candida (Kaplancıklı et al., 2008).

  • Drug Discovery and Development : Systematic modifications of the imidazo[1,2-a]pyridine structure to reduce metabolism mediated by aldehyde oxidase have been studied. This research is crucial in optimizing the pharmacokinetic properties of drugs based on this scaffold (Linton et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The imidazo[1,2-a]pyridine core of this compound is a motif present in many biologically active molecules, and research into its synthesis and derivatization is ongoing . Future directions could include the development of more efficient synthetic methods, exploration of its reactivity, and investigation of its biological activity.

properties

IUPAC Name

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDVXQQZLHVEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide

Citations

For This Compound
3
Citations
BM Liederer, J Cheong, KJ Chou, PS Dragovich… - Xenobiotica, 2019 - Taylor & Francis
GNE-617 (N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carboxamide) is a potent, selective nicotinamide phosphoribosyltransferase (NAMPT) inhibitor being …
Number of citations: 2 www.tandfonline.com
Y Ogino, A Sato, F Uchiumi, S Tanuma - Oncotarget, 2018 - ncbi.nlm.nih.gov
Cross-resistance to drugs remains an unsolved problem in cancer chemotherapy. This study elucidates a molecular mechanism of cross-resistance to diverse inhibitors of nicotinamide …
Number of citations: 18 www.ncbi.nlm.nih.gov
荻野暢子 - 2020
Number of citations: 5

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